8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

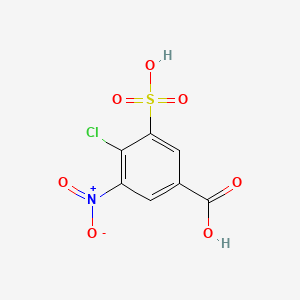

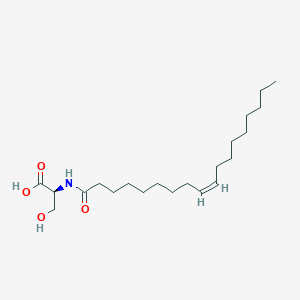

8-Benzyloxy-N2-isobutyryl-2’-deoxyguanosine is an antiviral compound with immense potential in the development of antiviral therapeutics . It is a derivative of 8-Oxo-2’-deoxyguanosine (O850250), a marker compound indicative of DNA damage associated with mutagenesis and carcinogenesis .

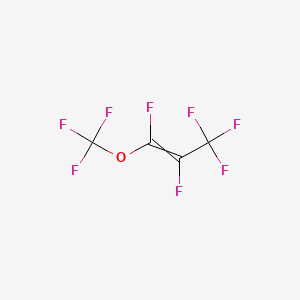

Molecular Structure Analysis

The molecular formula of 8-Benzyloxy-N2-isobutyryl-2’-deoxyguanosine is C21H25N5O6, and its molecular weight is 443.46 . The SMILES string representation is CC©C(=O)NC1=NC2=C(C(=O)N1)N=C(N2C3CC(C(O3)CO)O)OCC4=CC=CC=C4 .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Benzyloxy-N2-isobutyryl-2’-deoxyguanosine include a melting point of ≥300 °C . The compound is solid at 20 °C .科学的研究の応用

Synthesis and Reactivity of Related Compounds : A study discussed the synthesis of 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine, a compound similar to 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine. The research found that this compound is stable in certain conditions but labile under acidic conditions. It also noted challenges in incorporating the compound into oligonucleotides through solid-phase synthesis, suggesting a need for alternative N-protecting groups and modified synthesis conditions (Solodinin et al., 2020).

Applications in Biomarker Synthesis : Another study focused on the synthesis of 8-[18O]hydroxy-2′-deoxyguanosine, a derivative of 8-bromo-2′-deoxyguanosine. This process involved converting 8-bromo-2′-deoxyguanosine to 8-[18O]benzyloxy-2′-deoxyguanosine as an intermediate. This research is significant for applications in creating internal standards for biomarker determination, particularly in oxidative DNA damage studies (Hermanns et al., 1994).

Inhibition of G-tetrad Formation in Oligodeoxyribonucleotides : Research on 2'-deoxy-6-thioguanosine, a related compound, demonstrated its effectiveness in inhibiting the formation of G-tetrads in G-rich oligodeoxyribonucleotides. This facilitates triple-helix formation in potassium-containing buffers, important for applications in nucleic acid-based therapies and research (Rao et al., 1995).

Stability and Reactivity Studies : A study on isoguanine nucleosides, which are structurally related to 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine, provided insights into their substituent reactivity and tautomerism. This research aids in understanding the chemical behavior of these nucleosides, crucial for their application in various scientific studies (Seela et al., 1995).

Solid Phase Synthesis Applications : The use of N2-isobutyryl-N1,N2-bis(isobutyryloxy)ethylenedeoxyguanosine, a compound related to 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine, in the solid-phase synthesis of oligodeoxyribonucleotides was explored. This study is relevant for the synthesis of DNA strands in research and therapeutic applications (Matsuzaki et al., 1987).

特性

IUPAC Name |

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-8-phenylmethoxy-1H-purin-2-yl]-2-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O6/c1-11(2)18(29)24-20-23-17-16(19(30)25-20)22-21(31-10-12-6-4-3-5-7-12)26(17)15-8-13(28)14(9-27)32-15/h3-7,11,13-15,27-28H,8-10H2,1-2H3,(H2,23,24,25,29,30)/t13-,14+,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYOYFYXCACQEQZ-RRFJBIMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=C(N2C3CC(C(O3)CO)O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=C(N2[C@H]3C[C@@H]([C@H](O3)CO)O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30721579 |

Source

|

| Record name | 8-(Benzyloxy)-2'-deoxy-N-(2-methylpropanoyl)guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine | |

CAS RN |

136859-75-1 |

Source

|

| Record name | 8-(Benzyloxy)-2'-deoxy-N-(2-methylpropanoyl)guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3'-(Propane-1,3-diyl)bis(1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one)](/img/no-structure.png)

![1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene](/img/structure/B592598.png)